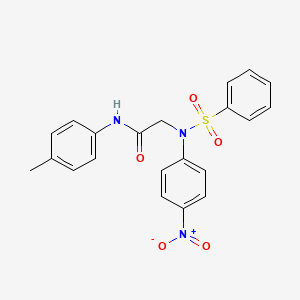
N~1~-(4-methylphenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(4-methylphenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as MNPG, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. MNPG is a potent inhibitor of a class of enzymes known as metalloproteinases, which are involved in various physiological and pathological processes. In
Mechanism of Action
N~1~-(4-methylphenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide inhibits the activity of metalloproteinases by binding to their active site and preventing substrate binding. It has been shown to be a selective inhibitor of MMP-2 and MMP-9, which are involved in cancer progression and metastasis. N~1~-(4-methylphenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide has also been shown to inhibit the activity of ADAMTS-4 and ADAMTS-5, which are involved in cartilage degradation in osteoarthritis.
Biochemical and Physiological Effects:
N~1~-(4-methylphenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the invasion and migration of cancer cells by reducing the activity of MMPs. N~1~-(4-methylphenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide has also been shown to reduce the degradation of cartilage in osteoarthritis by inhibiting the activity of ADAMTS. Additionally, N~1~-(4-methylphenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to reduce inflammation and angiogenesis in various animal models.
Advantages and Limitations for Lab Experiments
N~1~-(4-methylphenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide has several advantages for lab experiments. It is a potent and selective inhibitor of metalloproteinases, making it a useful tool for studying the role of these enzymes in various physiological and pathological processes. N~1~-(4-methylphenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide is also relatively easy to synthesize and has good stability, making it suitable for long-term storage. However, N~1~-(4-methylphenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide has some limitations for lab experiments. It is a relatively new compound, and its long-term effects on cells and tissues are not yet fully understood. Additionally, N~1~-(4-methylphenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide has not been extensively tested in human clinical trials, and its safety and efficacy in humans are not yet known.
Future Directions
There are several future directions for research on N~1~-(4-methylphenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide. One area of interest is the development of N~1~-(4-methylphenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide as an anti-cancer agent. Further studies are needed to determine the optimal dose and treatment regimen for N~1~-(4-methylphenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide in cancer patients. Another area of interest is the role of N~1~-(4-methylphenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide in osteoarthritis. Further studies are needed to determine the efficacy of N~1~-(4-methylphenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide in reducing cartilage degradation and improving joint function in animal models and humans. Additionally, further studies are needed to determine the long-term effects of N~1~-(4-methylphenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide on cells and tissues and its safety and efficacy in humans.
Synthesis Methods
N~1~-(4-methylphenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide can be synthesized using a multistep process involving the reaction of various reagents. The first step involves the reaction of 4-methylbenzene-1-sulfonyl chloride with glycine in the presence of a base such as sodium hydroxide to form N-(4-methylphenyl)sulfonylglycine. The second step involves the reaction of N-(4-methylphenyl)sulfonylglycine with 4-nitrobenzene-1-sulfonyl chloride in the presence of a base such as triethylamine to form N~1~-(4-methylphenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide.
Scientific Research Applications
N~1~-(4-methylphenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential applications in biomedical research. It has been shown to inhibit the activity of various metalloproteinases, including matrix metalloproteinases (MMPs) and a disintegrin and metalloproteinase with thrombospondin motifs (ADAMTS). These enzymes are involved in various physiological and pathological processes, including tissue remodeling, angiogenesis, inflammation, and cancer progression. N~1~-(4-methylphenyl)-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to inhibit the invasion and migration of cancer cells in vitro and in vivo, suggesting its potential as an anti-cancer agent.
properties
IUPAC Name |
2-[N-(benzenesulfonyl)-4-nitroanilino]-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5S/c1-16-7-9-17(10-8-16)22-21(25)15-23(18-11-13-19(14-12-18)24(26)27)30(28,29)20-5-3-2-4-6-20/h2-14H,15H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDCVXHMSCMCEHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN(C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

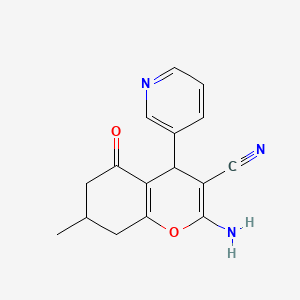
![2-ethoxyethyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5084229.png)
![2-propyn-1-yl 4-[3-(3-chlorophenoxy)-5-nitrophenoxy]benzoate](/img/structure/B5084234.png)

![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(2,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5084255.png)
![3-chloro-5-(4-methoxyphenyl)-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5084258.png)
![2-[(1-cyclobutyl-4-piperidinyl)oxy]-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B5084262.png)
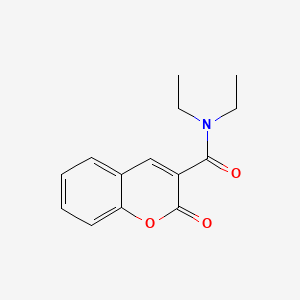

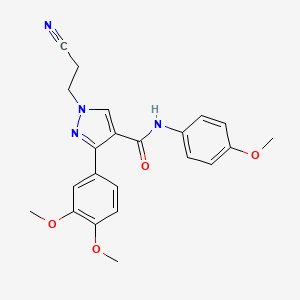
![3-[4-(5-bromo-2-furoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5084299.png)
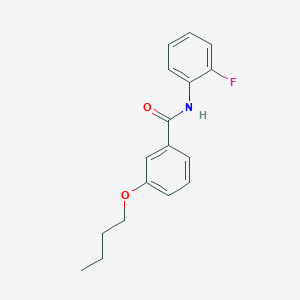
![1-{3-[(diethylamino)methyl]-4-methoxyphenyl}ethanone hydrochloride](/img/structure/B5084311.png)
![(2-aminoethyl)(1,4-dioxaspiro[4.11]hexadec-2-ylmethyl)amine](/img/structure/B5084312.png)